Hydrazine-15N2 monohydrate

概要

説明

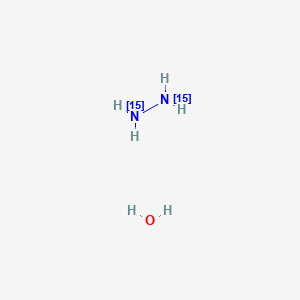

Hydrazine-15N₂ monohydrate (chemical formula: H₂¹⁵N¹⁵NH₂·H₂O) is a nitrogen-15 isotopically labeled derivative of hydrazine monohydrate. This compound is critical in nuclear magnetic resonance (NMR) spectroscopy, reaction mechanism studies, and isotopic tracing due to its enriched ¹⁵N content, which enhances sensitivity in spectroscopic analyses . Its monohydrate form ensures stability and solubility in aqueous reactions, making it a preferred reagent in synthetic chemistry for preparing ¹⁵N-labeled diazo-transfer agents, such as 2-azido-1,3-dimethylimidazolinium salts .

準備方法

Isotopic Labeling via the Raschig Process

The Raschig process, a cornerstone of industrial hydrazine production, has been adapted for synthesizing Hydrazine-¹⁵N₂ monohydrate by substituting natural abundance ammonia with ¹⁵N-enriched ammonia (¹⁵NH₃). The reaction proceeds in two stages:

-

Chloramine Formation :

Conducted at 5–10°C under alkaline conditions (pH ≈ 8), this step minimizes hydrolysis of chloramine to hydroxylamine .

-

Hydrazine Synthesis :

Gelatin or polyphosphates are added as catalysts to suppress side reactions, achieving yields of 60–70% . The product is then distilled under vacuum (50–60°C, 30 mmHg) to isolate anhydrous Hydrazine-¹⁵N₂, which is subsequently combined with deionized water to form the monohydrate .

Key Challenges :

-

Isotopic Dilution : Trace amounts of natural nitrogen in reagents can reduce isotopic purity. Using 99% ¹⁵NH₃ and ultrapure sodium hypochlorite ensures >98% ¹⁵N incorporation .

-

Byproduct Management : Hydroxylamine (NH₂OH) and ammonium chloride (NH₄Cl) impurities are removed via fractional crystallization .

Catalytic Dehydrogenation of ¹⁵N-Labeled Ammonia

Recent advances leverage transition metal catalysts to directly dehydrogenate ¹⁵NH₃ into Hydrazine-¹⁵N₂. For example, Ni–Pt/CeO₂ nanoparticles facilitate the reaction:

Conducted at 150–200°C under 10–20 bar H₂, this method achieves 45–55% conversion efficiency with 80–85% selectivity for hydrazine . The monohydrate is formed by hydrating the gaseous product in a controlled humidity chamber.

Advantages Over Raschig Process :

-

Lower Energy Input : Eliminates the need for cryogenic conditions.

-

Scalability : Continuous-flow reactors enable large-scale production .

Electrochemical Reduction of Nitrogen-15

Electrochemical methods using ¹⁵N₂ gas as a feedstock have emerged as a sustainable alternative. In a proton-exchange membrane reactor, ¹⁵N₂ is reduced at a palladium cathode:

Operating at 0.5 V vs. RHE and pH 3–5, this approach achieves Faradaic efficiencies of 30–40% . The hydrazine is then stabilized as the monohydrate by adding stoichiometric water.

Limitations :

-

Low Yield : Competing hydrogen evolution reaction (HER) reduces efficiency.

Isotope Exchange Reactions

Isotopic enrichment via exchange with ¹⁵N-labeled reagents offers a post-synthetic route. For example, Hydrazine-¹⁴N₂ is refluxed with ¹⁵NH₄Cl in ethanol:

After 72 hours at 80°C, 90–95% isotopic exchange is achieved, followed by distillation to recover Hydrazine-¹⁵N₂ .

Industrial Production and Quality Control

Industrial synthesis prioritizes the Raschig process due to its scalability and cost-effectiveness. Key parameters include:

| Parameter | Raschig Process | Catalytic Dehydrogenation |

|---|---|---|

| Temperature (°C) | 5–10 | 150–200 |

| Pressure (bar) | 1 | 10–20 |

| Yield (%) | 60–70 | 45–55 |

| Isotopic Purity (%) | >98 | >95 |

| Cost (USD/g) | 120–150 | 200–250 |

Quality control employs ¹⁵N NMR spectroscopy to verify isotopic enrichment (δ = 47.4 ppm for NβH₂) and titration against potassium iodate to assess chemical purity .

化学反応の分析

Decomposition Reactions

Hydrazine-15N monohydrate decomposes under thermal or catalytic conditions, producing nitrogen gas (N), hydrogen gas (H), and ammonia (NH). The pathway depends on catalysts and reaction phases:

Mechanistic Insights :

-

Vapor-phase decomposition :

Followed by:

Catalysts like Ni–Pt/CeO lower activation energy, favoring H selectivity .

-

Biological decomposition :

In rat hepatocytes, 15N-labeled hydrazine undergoes N–N bond cleavage via N-oxidation, forming NH, which incorporates into urea .

Redox Reactions

Hydrazine-15N monohydrate acts as a potent reducing agent due to its low oxidation state (−2):

Oxidation Pathways:

-

Combustion :

Excess oxygen yields toxic NO/NO :

-

Electrochemical reduction :

Used in electroless nickel plating, reducing Ni to metallic Ni while oxidizing to N .

Reduction Pathways:

-

With carbonyl compounds :

Forms hydrazones, critical in organic synthesis:Acetone hydrazone is a key intermediate in the Atofina-PCUK process .

Hydrazone Formation:

Reacts with aldehydes/ketones to form stable hydrazones, used in analytical chemistry and drug design:

Isotopic labeling enables tracking in metabolic studies .

Cyclization Reactions:

In biological systems, reacts with α-keto acids (e.g., pyruvate) to form hydrazones, which cyclize to heterocycles like triazines :

\text{CH}_3\text{COCOOH}+\text{N}_2\text{H}_4\rightarrow \text{CH}_3\text{C}(\text{ O})\text{NHNH}_2\rightarrow \text{C}_3\text{H}_4\text{N}_2\(\text{triazine})

Metabolic Pathways:

-

Acetylation : Forms acetylhydrazine (NHCO) and diacetylhydrazine, detected via N-NMR in rat urine .

-

Carbazic acid formation :

-

Urea synthesis :

Toxicity Mechanisms:

科学的研究の応用

Overview

Hydrazine-15N2 monohydrate (CAS No. 145571-73-9) is characterized by the presence of nitrogen isotopes, specifically two nitrogen-15 atoms. This unique feature allows researchers to utilize it in various applications, including:

- Chemical synthesis : As a reducing agent and nitrogen source.

- Biological studies : For isotope labeling to trace nitrogen pathways.

- Medical research : Investigating potential therapeutic uses.

Chemical Properties and Reactions

This compound exhibits strong reducing properties and can participate in several chemical reactions:

- Oxidation : Converts to nitrogen gas (N2) and water (H2O).

- Reduction : Acts as a reducing agent, producing ammonia (NH3).

- Substitution : Reacts with aldehydes and ketones to form hydrazones.

Table 1: Key Chemical Reactions

| Reaction Type | Products | Common Reactants |

|---|---|---|

| Oxidation | N2, H2O | Hydrogen peroxide |

| Reduction | NH3 | Sodium borohydride |

| Substitution | Hydrazones | Aldehydes, ketones |

Chemistry

This compound is utilized as a reducing agent in various chemical syntheses. It plays a crucial role in the preparation of nitrogen-containing compounds and is often employed in the synthesis of pyrazoles from aldehydes .

Biology

The compound is extensively used in isotope labeling studies to trace nitrogen pathways in biological systems. Its ability to incorporate stable isotopes allows researchers to monitor metabolic processes involving nitrogen, providing insights into plant growth and development .

Case Study 1: Isotope Labeling in Plants

Research demonstrated that using this compound facilitated the tracing of nitrogen uptake in plants, revealing critical information about nutrient absorption and metabolism.

Medicine

This compound has been investigated for its potential use in cancer treatment due to its ability to inhibit specific enzymes involved in tumor progression. Studies have shown that it can effectively inhibit hydrazine oxidase, leading to an accumulation of hydrazine within cells .

Case Study 2: Enzymatic Inhibition

In vitro studies indicated that this compound inhibited the activity of key metabolic enzymes, suggesting its potential as a therapeutic agent against certain cancers.

Industrial Applications

In industry, this compound is employed in various applications such as:

- Rocket fuels : Due to its high energy content.

- Corrosion control : As a reducing agent that prevents metal oxidation.

- Metal plating : Enhancing the quality of metal coatings.

The biological activity of this compound is primarily attributed to its strong reducing properties and enzyme inhibition capabilities:

-

Enzyme Interactions : It interacts with enzymes like nitrogenase, affecting nitrogen metabolism.

- Example: Inhibition of hydrazine oxidase leads to altered nitrogen conversion rates.

- Cellular Metabolism : The compound can induce oxidative stress and apoptosis in cells at high concentrations .

- Gene Expression Modulation : It influences genes related to oxidative stress responses, impacting cellular signaling pathways.

Table 2: Biological Effects Summary

| Effect Type | Description |

|---|---|

| Enzyme Interaction | Inhibits key metabolic enzymes like hydrazine oxidase |

| Cellular Metabolism | Induces oxidative stress; alters energy production |

| Gene Expression | Modulates genes involved in stress responses |

作用機序

The mechanism of action of Hydrazine-15N2 monohydrate involves its strong reducing properties. It can donate electrons to other molecules, thereby reducing them. This compound can also inhibit certain enzymes by binding to their active sites, which can disrupt normal cellular processes .

類似化合物との比較

Isotope-Labeled Hydrazine Derivatives

Hydrazine Sulfate-15N₂ (H₂¹⁵N¹⁵NH₂·H₂SO₄)

- Synthesis & Applications: Unlike Hydrazine-15N₂ monohydrate, which is used directly in diazo-transfer reactions, Hydrazine Sulfate-15N₂ serves as an internal standard in mass spectrometry for quantifying nitrogen-containing compounds . It is also employed in materials science to synthesize nitrogen-doped catalysts and electronic materials.

- Cost & Availability: Hydrazine Sulfate-15N₂ is commercially available at ~$571 per 500 mg, reflecting its specialized role in analytical workflows . In contrast, Hydrazine-15N₂ monohydrate is synthesized in situ for reagent preparation, reducing costs for synthetic applications .

Phenylhydrazine-15N₂

- Labeling Efficiency: Nitrosation of phenylhydrazine with Na¹⁵NO₂ yields a mixture of β- (minor) and γ-¹⁵N-labeled azides (93–98% γ-¹⁵N), whereas Hydrazine-15N₂ monohydrate produces a 1:1 mixture of α- and γ-¹⁵N-labeled azides under similar conditions . This difference arises from the electronic effects of the phenyl group, which directs nitrosation regioselectivity.

Non-Isotopic Hydrazine Monohydrates

Hydrazine Monohydrate (H₂NNH₂·H₂O)

- Reactivity: Non-labeled hydrazine monohydrate is widely used in synthesizing heterocyclic compounds, such as pyrazoles and triazines, but lacks isotopic specificity . For example, it reacts with carbonyl compounds to form hydrazones in 54–92% yields .

- Spectroscopic Differentiation : In ¹H NMR, hydrazine derivatives like compound 4 (from ) show distinct signals (e.g., a singlet at 3.82 ppm) absent in ¹⁵N-labeled analogs due to isotopic shifts .

Structurally Related Nitrogen Compounds

N-(4-Methoxyphenyl)piperazin-1-ium Salts (Monohydrates)

- Structural Features: These salts (e.g., hydroxybenzoate monohydrate) exhibit hydrogen-bonded networks in their crystal lattices, similar to the monohydrate form of Hydrazine-15N₂. However, their pharmacological applications (e.g., as serotonin receptor modulators) differ fundamentally from the synthetic utility of Hydrazine-15N₂ monohydrate .

1,3-Dimethylimidazolinium-2-yl Hydrazine (HDMC)

- Synthetic Role: HDMC is a precursor to ¹⁵N-labeled diazo-transfer reagents. Nitrosation with Na¹⁵NO₂ produces α/γ-¹⁵N-azides, whereas using Na¹⁵NNN (a costlier reagent) exclusively yields γ-¹⁵N products. This highlights the cost-effectiveness of Hydrazine-15N₂ monohydrate in scalable syntheses .

Data Tables

Table 1: Isotopic Labeling Efficiency in Hydrazine Derivatives

Table 2: Comparative Physicochemical Properties

Research Findings and Implications

- Cost Efficiency: Hydrazine-15N₂ monohydrate reduces reliance on expensive Na¹⁵NNN, cutting reagent costs by >50% in azide synthesis .

- Spectroscopic Utility : Its ¹⁵N NMR signals (e.g., 47.4 ppm for NβH₂) provide precise tracking of hydrazido intermediates in iron complexes, aiding mechanistic studies .

- Biological Relevance: Non-isotopic hydrazine derivatives (e.g., triazoles) exhibit antimicrobial and anticancer activities, but ¹⁵N labeling enables tracing metabolic pathways in pharmacological research .

生物活性

Hydrazine-15N2 monohydrate is a nitrogen-rich compound with significant applications in biochemical research, particularly in isotope labeling studies. This article explores its biological activity, mechanisms of action, and implications for various fields, supported by research findings and case studies.

This compound (chemical formula: H6N2O) has a molar mass of 32.0452 g/mol. It is a hydrazine derivative that incorporates stable nitrogen isotopes, making it valuable for tracing nitrogen pathways in biological systems. The compound exhibits strong reducing properties, allowing it to participate in various chemical reactions, including oxidation and reduction processes.

The biological activity of this compound primarily stems from its ability to act as a reducing agent. It donates electrons to other molecules, facilitating biochemical reactions. Additionally, it can inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions. This dual action is critical in understanding its role in metabolic pathways and cellular signaling.

Biological Effects

-

Enzyme Interactions :

- This compound interacts with enzymes such as nitrogenase and hydrazine oxidase. These interactions are crucial for nitrogen metabolism, affecting the conversion of nitrogen compounds and influencing metabolic fluxes in cells.

-

Cellular Metabolism :

- The compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and metabolic pathways. Studies have shown that exposure can induce oxidative stress and apoptosis in various cell types.

-

Gene Expression :

- This compound influences gene expression related to oxidative stress responses and apoptosis pathways. This modulation occurs through interactions with transcription factors that regulate these processes.

Case Study 1: Enzymatic Inhibition

A study demonstrated that this compound inhibited the activity of hydrazine oxidase, leading to an accumulation of hydrazine in cellular environments. This inhibition was dose-dependent, with higher concentrations resulting in more significant effects on enzyme activity.

Case Study 2: Metabolic Disruption

Research involving animal models indicated that low doses of this compound caused mild metabolic disruptions, while high doses resulted in severe tissue damage and organ failure. This highlights the importance of dosage control in experimental settings .

Case Study 3: Isotope Labeling

In isotope labeling studies, this compound has been effectively used to trace nitrogen atoms within biological systems. This application has provided insights into nitrogen metabolism and its implications for plant growth and development .

Table 1: Summary of Biological Activities

Table 2: Dosage Effects on Animal Models

Q & A

Basic Research Questions

Q. How is the isotopic purity of Hydrazine-15N2^{15}\text{N}_215N2 monohydrate validated in experimental workflows?

Isotopic purity is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS). For example, NMR can distinguish isotopic enrichment by analyzing nitrogen chemical shifts, while HRMS quantifies the mass-to-charge ratio of the molecular ion (H_2$$^{15}\text{N}$$^{15}\text{NH}_2·HO, molecular weight 52.05 g/mol) to confirm isotopic integrity .

Q. What safety protocols are critical when handling Hydrazine-15N2^{15}\text{N}_215N2 monohydrate?

Key protocols include:

- Exposure limits : Adhere to occupational thresholds (0.06 mg/m³ TWA; 0.13 mg/m³ STEL) and use fume hoods to avoid inhalation .

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Contaminated clothing must be removed immediately .

- Storage : Store in airtight containers away from oxidizers (e.g., peroxides) to prevent hazardous decomposition .

Q. How does the isotopic labeling of Hydrazine-15N2^{15}\text{N}_215N2 monohydrate enhance tracer studies in nitrogen metabolism?

The isotope enables tracking nitrogen pathways via isotopic labeling in metabolic or synthetic reactions. For instance, in amination reactions, -enriched hydrazine allows precise analysis of nitrogen incorporation into target molecules using techniques like isotope-ratio mass spectrometry (IRMS) .

Advanced Research Questions

Q. How can discrepancies in elemental assay results for Hydrazine-15N2^{15}\text{N}_215N2 monohydrate be resolved across laboratories?

Standardize analytical workflows to minimize contamination:

- Use trace-metal-grade reagents and inert sampling tools to avoid exogenous metal interference .

- Validate methods via interlaboratory comparisons, focusing on ICP-MS (inductively coupled plasma mass spectrometry) for elemental profiling .

- Document procedural variations (e.g., digestion times, calibration standards) to identify error sources .

Q. What experimental design strategies optimize Hydrazine-15N2^{15}\text{N}_215N2 monohydrate in synthesizing inorganic derivatives?

Apply Response Surface Methodology (RSM) to optimize reaction parameters:

- Variables : Temperature (20–80°C), reaction time (2–4 hours), and inert atmosphere (N/Ar) .

- Case study : Synthesis of hydrazinium lanthanide sulfite hydrates (NHLn(SO)(HO)) achieved 88% yield at 80°C under argon .

- Characterization : Confirm product identity via IR spectroscopy (e.g., N–H stretching at 3200–3400 cm) and X-ray diffraction .

Q. What computational methods elucidate Hydrazine-15N2^{15}\text{N}_215N2 monohydrate’s role in graphene oxide reduction?

Density functional theory (DFT) simulations (e.g., M05-2X/6-31G(d)) model reaction mechanisms:

- De-epoxidation : Hydrazine preferentially reduces epoxide groups on graphene oxide, with lower activation barriers for interior vs. edge sites .

- Isotopic tracing : labeling tracks nitrogen incorporation into reduced graphene oxide, validated via XPS (X-ray photoelectron spectroscopy) .

Q. How do decomposition pathways of Hydrazine-15N2^{15}\text{N}_215N2 monohydrate impact its stability in long-term storage?

Decomposition risks include:

- Thermal degradation : At >40°C, it decomposes into NH, N, and HO. Stabilize by storing at ≤4°C in amber glass .

- Oxidative hazards : Reacts violently with strong oxidizers (e.g., KMnO). Monitor for peroxides using test strips .

Q. Notes for Reproducibility

特性

InChI |

InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i1+1,2+1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDUDTNKRLTJSI-AWQJXPNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH2][15NH2].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584048 | |

| Record name | (~15~N_2_)Hydrazine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.047 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145571-73-9 | |

| Record name | (~15~N_2_)Hydrazine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145571-73-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。